molecular formula C14H25BO3 B14771807 4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14771807
M. Wt: 252.16 g/mol
InChI Key: YHMMACFZFRGQQB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(7-oxaspiro[35]nonan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 7-oxaspiro[3.5]nonan-2-one with a boronic ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate complexes. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts specific reactivity and allows for the formation of boronate complexes. This makes it particularly valuable in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H25BO3

Molecular Weight

252.16 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-9-14(10-11)5-7-16-8-6-14/h11H,5-10H2,1-4H3

InChI Key

YHMMACFZFRGQQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCOCC3

Origin of Product

United States

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